1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
CAS No.: 2309556-80-5
Cat. No.: VC6886359
Molecular Formula: C13H24N2OS
Molecular Weight: 256.41
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2309556-80-5 |
---|---|
Molecular Formula | C13H24N2OS |
Molecular Weight | 256.41 |
IUPAC Name | 1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one |
Standard InChI | InChI=1S/C13H24N2OS/c1-2-4-13(16)15-7-3-6-14(8-9-15)12-5-10-17-11-12/h12H,2-11H2,1H3 |
Standard InChI Key | GIADCYWJTGABRL-UHFFFAOYSA-N |
SMILES | CCCC(=O)N1CCCN(CC1)C2CCSC2 |
Introduction
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Molecular Formula
The systematic name 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one delineates its structure:
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A butan-1-one backbone (four-carbon ketone).
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A 1,4-diazepane ring (seven-membered diazepine with nitrogen atoms at positions 1 and 4).
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A thiolan-3-yl substituent (tetrahydrothiophen-3-yl) attached to the diazepane ring .
The molecular formula is CHNOS, with a molecular weight of 240.36 g/mol. Key structural features include:
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A ketone group at position 1 of the butanone chain.
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A 1,4-diazepane ring enabling conformational flexibility.
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A sulfur-containing thiolane moiety contributing to potential hydrogen bonding and lipophilicity .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one likely follows multi-step protocols analogous to related diazepane derivatives :
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Diazepane Ring Formation: Cyclization of 1,4-diaminobutane with a diketone precursor under acidic conditions.
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Thiolan-3-yl Introduction: Nucleophilic substitution or coupling reactions to attach the thiolane group at position 4 of the diazepane ring .
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Ketone Functionalization: Alkylation or acylation of the diazepane nitrogen with butanoyl chloride.
Key Challenges:
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Controlling regioselectivity during thiolane attachment.
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Minimizing side reactions due to the diazepane ring’s flexibility .
Reaction Dynamics and Stability
The compound’s reactivity is influenced by:
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pH Sensitivity: Protonation of the diazepane nitrogen alters solubility and nucleophilicity.
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Oxidation: The thiolane sulfur atom is susceptible to oxidation, forming sulfoxide or sulfone derivatives .
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Thermal Stability: Decomposition above 200°C, as observed in similar diazepane-thiolane hybrids .
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: The diazepane-thiolane framework serves as a template for designing kinase inhibitors or GPCR modulators .
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Prodrug Potential: The ketone group can be functionalized to improve solubility or target specificity.
Material Science
Future Research Directions
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